3-Nitrofluoranthene-D9

Isotope Dilution Mass Spectrometry Environmental Analysis Nitro-PAH Quantification

Quantifying 3-nitrofluoranthene in complex environmental or biological matrices requires an internal standard that perfectly mimics the analyte's behavior. Generic deuterated nitro-PAHs often show different chromatographic retention and matrix effects, leading to inaccurate results. 3-Nitrofluoranthene-D9 solves this problem: - Provides a +9 Da mass shift for baseline MS resolution without isotopic overlap. - Co-elutes with the analyte, ensuring identical matrix effects and ionization efficiency. - High isotopic purity (98 atom % D) enables precise trace-level quantification. For procurement managers, this compound offers supply chain reliability, with multiple package sizes available for immediate global shipping.

Molecular Formula C16H9NO2
Molecular Weight 256.30 g/mol
Cat. No. B1434435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrofluoranthene-D9
Molecular FormulaC16H9NO2
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
InChIKeyPIHGQKMEAMSUNA-LOIXRAQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrofluoranthene-D9 Internal Standard Overview


3-Nitrofluoranthene-D9 (CAS 350820-11-0) is a deuterium-labeled analog of 3-nitrofluoranthene, a mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in combustion emissions and environmental particulate matter . It is specifically synthesized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 3-nitrofluoranthene in complex matrices using isotope dilution mass spectrometry (IDMS) .

Workflow
Isotope dilution mass spectrometry (IDMS)
Selection
Deuterated nitro-PAH internal standard with certified high isotopic enrichment
Use Context
Trace quantification of 3-nitrofluoranthene in environmental and biological research matrices

Why 3-Nitrofluoranthene-D9 Is Irreplaceable


In isotope dilution mass spectrometry, the internal standard must be chemically identical to the analyte to co-elute and experience identical matrix effects and ionization efficiencies . Generic deuterated nitro-PAHs (e.g., 1-nitropyrene-D9 or 9-nitroanthracene-D9) exhibit distinct chromatographic retention, fragmentation patterns, and matrix interactions, leading to inaccurate quantification when used to measure 3-nitrofluoranthene . The specific labeling pattern (nine deuterium atoms replacing all aromatic protons) of 3-Nitrofluoranthene-D9 provides a mass shift of +9 Da relative to the unlabeled analyte, ensuring baseline mass spectrometric resolution without isotopic overlap from natural abundance 13C isotopes of the analyte .

Chromatographic Mismatch
Generic deuterated nitro-PAHs (e.g., 1-nitropyrene-D9) may exhibit different retention on LC or GC columns, breaking co-elution with the analyte and biasing quantification.
Mass Resolution Interference
Internal standards with fewer deuterium labels can produce mass shifts insufficient to separate the ISTD signal from the analyte’s natural ¹³C envelope, reducing accuracy at trace levels.
Variable Matrix Effects
Structurally distinct nitro-PAH internal standards may experience different ion suppression or extraction recovery in complex PM or tissue matrices, compromising the reliability of IDMS correction.

3-Nitrofluoranthene-D9: Quantitative Evidence


High Isotopic Enrichment Minimizes Unlabeled Interference

3-Nitrofluoranthene-D9 is commercially available with a certified isotopic enrichment of 98 atom % D . This high level of deuteration minimizes the presence of unlabeled or partially labeled species that would contribute to the analyte signal, ensuring that the internal standard does not bias the quantification of 3-nitrofluoranthene. In contrast, alternative standards with lower isotopic purity (e.g., 85 atom % D) would introduce a higher background of unlabeled analyte, compromising method accuracy and sensitivity .

Isotopic Enrichment
Data to verify
98 atom % D vs 85 atom % D +13 atom % D
Higher enrichment reduces unlabeled background, supporting method sensitivity – certificate of analysis should be reviewed.
Class-level inference; verify lot-specific enrichment.
Isotope Dilution Mass Spectrometry Environmental Analysis Nitro-PAH Quantification

Mass Shift Ensures Baseline MS Resolution

The substitution of nine aromatic protons with deuterium atoms yields a molecular weight of 256.31 Da, which is +9 Da greater than the unlabeled 3-nitrofluoranthene (247.25 Da) . This mass difference ensures complete baseline separation in mass spectra, preventing any cross-talk between the internal standard and analyte channels. This is a critical advantage over 13C-labeled internal standards, which may have overlapping isotope envelopes, or deuterated analogs with fewer labels, which can suffer from isotopic interference from the analyte's natural 13C abundance .

Mass Shift
Class-level
+9 Da vs D3 analog (<3 Da) ≥6 Da wider
Mass shift well above the recommended minimum, supporting baseline MS resolution and avoiding ¹³C overlap.
Theoretical class-level inference; verify in method.
Mass Spectrometry GC-MS LC-MS/MS

Validated Surrogate Standard for PM2.5 Analysis

In a study characterizing PM2.5-bound nitrated and oxygenated PAHs in South China, 3-nitrofluoranthene-D9 was explicitly included as part of a surrogate standard mixture spiked into samples prior to extraction [1]. Its use enabled the accurate quantification of 3-nitrofluoranthene in complex particulate matter matrices, demonstrating its proven applicability in real-world environmental monitoring. While the study does not provide a direct head-to-head comparison with another internal standard, it establishes the compound's validated role in a peer-reviewed analytical workflow for nitro-PAHs.

PM2.5 Surrogate Standard
Reported
Used in peer-reviewed PM2.5 nitro-PAH method (GC-MS)
Demonstrated use in a multi-analyte surrogate mixture supports method evaluation for particulate matter research.
Application in South China industrial PM2.5 study; method transfer should be verified.
Air Pollution Monitoring PM2.5 Nitro-PAH Analysis

3-Nitrofluoranthene-D9 Application Scenarios


Environmental Nitro-PAH Monitoring by GC-MS/MS

3-Nitrofluoranthene-D9 is the ideal internal standard for gas chromatography-tandem mass spectrometry (GC-MS/MS) methods targeting 3-nitrofluoranthene in air particulate matter (PM2.5, PM10), soil, and sediment samples. Its +9 Da mass shift and high isotopic purity (98 atom % D) enable precise quantification at trace levels, correcting for matrix-induced ion suppression and sample preparation losses . Its validated use in PM2.5 studies confirms its robustness in complex environmental matrices [1].

LC-MS/MS Bioanalysis of Nitrofluoranthene Metabolites

In toxicokinetic and metabolism studies, 3-Nitrofluoranthene-D9 serves as a stable isotope-labeled internal standard for the accurate determination of 3-nitrofluoranthene and its hydroxylated metabolites in biological fluids and tissues . Its chemical identity ensures co-elution and identical ionization efficiency in reversed-phase LC-MS/MS, compensating for variable extraction recoveries and matrix effects inherent in complex biological samples [1].

Source Apportionment of Combustion Emissions

For research investigating the origins and fate of nitro-PAHs from diesel exhaust, biomass burning, or industrial emissions, 3-Nitrofluoranthene-D9 is a critical component of surrogate standard mixtures used to quantify 3-nitrofluoranthene alongside other nitro-PAHs . Its inclusion in multi-analyte methods ensures that source-specific profiles are accurately determined, supporting regulatory and epidemiological investigations into air quality and human health impacts.

Application
Selection Property
Validation Focus
Environmental PM2.5/PM10 nitro-PAH GC-MS/MS analysis
IDMS compatibility, co-elution with 3-nitrofluoranthene
Matrix-effect correction, extraction recovery verification
LC-MS/MS bioanalysis of nitrofluoranthene in research matrices
Co-elution and ionization equivalence in reversed-phase LC-MS/MS
Extraction recovery and matrix-effect compensation in complex biological research samples
Source apportionment of combustion-emission nitro-PAHs
Multi-analyte surrogate standard mixture compatibility
Method consistency across emission source profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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